2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a spirocyclic nonane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the spirocyclic nonane moiety. The final step involves the acylation reaction to form the acetamide group. Common reagents used in these reactions include acetic anhydride, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Shares the benzo[d][1,3]dioxole ring but has a piperidine moiety instead of the spirocyclic nonane structure.
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Contains the benzo[d][1,3]dioxole ring and an acetic acid group, differing in the absence of the spirocyclic nonane structure .
Uniqueness
The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide lies in its combination of the benzo[d][1,3]dioxole ring and the spirocyclic nonane structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (CAS Number: 896705-89-8) is a synthetic organic molecule characterized by a unique structural framework that includes a benzodioxole moiety and a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O4, with a molecular weight of 345.41 g/mol. Its structure includes functional groups that are significant for its biological activity, including an acetamide group that enhances its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H23N3O4 |
Molecular Weight | 345.41 g/mol |
CAS Number | 896705-89-8 |
The biological activity of this compound primarily involves its interaction with various biological targets:
1. Neurotransmitter Modulation:
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly involving GABAergic and cholinergic pathways. The benzodioxole moiety is known to enhance the binding affinity to GABA_A receptors, potentially leading to anxiolytic effects.
2. Anticancer Activity:
Preliminary studies have suggested that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activities of this compound:
1. Anticancer Activity:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings: The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
2. Neuroprotective Effects:
- Assays Conducted: Neuroprotection was evaluated using oxidative stress models in neuronal cell cultures.
- Results: The compound reduced oxidative stress markers by approximately 40%, suggesting potential neuroprotective properties.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound.
1. Animal Models:
- Models Used: Rodent models were employed to evaluate the anxiolytic effects.
- Results: Behavioral tests indicated reduced anxiety-like behavior in treated animals compared to controls, supporting its potential use in anxiety disorders.
Case Studies
A few case studies have highlighted the therapeutic potential of similar compounds with structural similarities:
Case Study 1: Donepezil
- Activity: Acetylcholinesterase inhibitor used in Alzheimer's disease treatment.
- Comparison: Similar action mechanism may be expected from our compound due to its structural features.
Case Study 2: Galanthamine
- Activity: Another acetylcholinesterase inhibitor known for cognitive enhancement.
- Implication: This suggests that our compound could also enhance cognitive functions through similar pathways.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-16(10-12-1-2-13-14(9-12)22-11-21-13)18-15-3-4-17(15)5-7-20-8-6-17/h1-2,9,15H,3-8,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOLIPKTUSONGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC4=C(C=C3)OCO4)CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.